molecular formula C19H15NO3 B5178986 N-(naphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(naphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B5178986
M. Wt: 305.3 g/mol
InChI Key: VQJGXKHLSMYYQO-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound consists of a naphthalene ring fused with a benzodioxine ring and a carboxamide group, making it a unique and interesting molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of naphthylamine with appropriate reagents to form the desired product. One common method involves the reaction of α-naphthylamine with acetic anhydride in the presence of a solvent like methanol . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or alkylated naphthalene derivatives.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, the compound can interact with cellular membranes and proteins, affecting their function and contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific structure, which combines a naphthalene ring with a benzodioxine ring and a carboxamide group. This unique structure contributes to its diverse chemical reactivity and wide range of biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-naphthalen-1-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(18-12-22-16-10-3-4-11-17(16)23-18)20-15-9-5-7-13-6-1-2-8-14(13)15/h1-11,18H,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJGXKHLSMYYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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